molecular formula C8H12O4S B2805537 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2260930-73-0

2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B2805537
CAS No.: 2260930-73-0
M. Wt: 204.24
InChI Key: JEMOPDCSORUXMP-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid, also known as (1S,5S)-2-thiabicyclo[3.2.1]octane-5-carboxylic acid 2,2-dioxide, is a chemical compound with the molecular formula C8H12O4S . It has a molecular weight of 204.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O4S/c9-7(10)8-2-1-6(5-8)13(11,12)4-3-8/h6H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data might need to be determined experimentally.

Scientific Research Applications

Synthesis and Stereochemistry

  • Development of New Branched Tetrahydrofurane δ-Sugar Amino Acid : A study by Defant et al. (2011) explored the use of a bicyclic lactone derived from catalytic pyrolysis of cellulose for the preparation of a new δ-sugar amino acid. This compound has potential in peptidomimetics due to its conformationally restricted structure, offering insights into the synthesis and application of bicyclic compounds in creating new biomolecules (Defant et al., 2011).

  • Structural Analysis of Heterobicyclo[5.1.0]octanes : Gavrilov et al. (2007) conducted an in-depth study using X-ray, 1H NMR, and IR spectroscopy to analyze a series of heterobicyclo[5.1.0]octanes. This research contributes to our understanding of the stereochemistry of bicyclic compounds and their conformational dynamics in solution and the solid state (Gavrilov et al., 2007).

Conformational Studies

  • Conformationally Rigid Analogues of Amino Acids : Kubyshkin et al. (2009) synthesized a rigid analogue of 2-amino-adipic acid, showcasing the synthesis from dimethyl rac-2,5-dibromohexanedioate and highlighting the utility of bicyclic compounds in creating rigid analogues of biologically relevant molecules. This study demonstrates the potential of bicyclic compounds in designing novel biomolecules with specific conformational properties (Kubyshkin et al., 2009).

  • Supramolecular Aggregation Based on Hydroxycarboxylic Acid Derivatives : Foces-Foces et al. (2005) analyzed the crystal structures of two hydroxycarboxylic acid derivatives, revealing how the conformation of functional groups affects the dimensionality of supramolecular structures. This research is pivotal in understanding the role of molecular conformation in supramolecular chemistry and material science (Foces-Foces et al., 2005).

Properties

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)8-2-1-6(5-8)13(11,12)4-3-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOPDCSORUXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260930-73-0
Record name 2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
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